molecular formula C10H20N2O B15257115 N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide

N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide

Cat. No.: B15257115
M. Wt: 184.28 g/mol
InChI Key: AJRRGSFOHNRQRB-UHFFFAOYSA-N
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Description

N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring typically yields N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with similar structural features.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with different reactivity and biological properties.

    Oxetane: A four-membered oxygen-containing heterocycle with distinct chemical behavior.

Uniqueness

N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide is unique due to its specific substitution pattern and the presence of the propanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N,2,2-trimethylpropanamide

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12(4)7-8-5-6-11-8/h8,11H,5-7H2,1-4H3

InChI Key

AJRRGSFOHNRQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1CCN1

Origin of Product

United States

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